3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolo-pyrazolone derivative characterized by a bicyclic core with substituted aromatic and aliphatic groups. Key structural features include:
- A 2-hydroxyphenyl group at position 2.
- A 3-hydroxypropyl chain at position 3.
- A 3-methoxy-4-(2-methylpropoxy)phenyl substituent at position 3.
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O5/c1-15(2)14-33-19-10-9-16(13-20(19)32-3)24-21-22(17-7-4-5-8-18(17)30)26-27-23(21)25(31)28(24)11-6-12-29/h4-5,7-10,13,15,24,29-30H,6,11-12,14H2,1-3H3,(H,26,27) |
InChI Key |
WPCMDEXAASATKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (commonly referred to as D074-0358) is a synthetic derivative belonging to the class of pyrrolopyrazole compounds. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular characteristics of D074-0358 are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 451.52 g/mol |
| Molecular Formula | C25H29N3O5 |
| LogP | 4.273 |
| Polar Surface Area | 88.808 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
These properties indicate a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in D074-0358 suggests it may scavenge free radicals effectively, thereby protecting cells from oxidative stress. Studies have shown that related compounds can reduce oxidative damage in cellular models, enhancing cell viability under stress conditions.
Anti-inflammatory Effects
D074-0358 has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a mechanism involving the modulation of inflammatory pathways, potentially through the inhibition of nuclear factor kappa B (NF-κB) activation.
Anticancer Properties
Preliminary investigations into the anticancer activity of D074-0358 have shown promise. In cell line assays, the compound exhibited cytotoxic effects against various cancer cells, including breast and prostate cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Further studies are required to elucidate the specific molecular targets involved.
Case Studies
- Cell Viability Assays : MTT assays conducted on breast cancer cell lines revealed that treatment with D074-0358 at concentrations ranging from 10 to 100 µM led to a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to control treatments.
- Inflammatory Response Modulation : In a study involving RAW264.7 macrophages, D074-0358 treatment resulted in a significant decrease in nitric oxide production upon LPS stimulation, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below summarizes key structural analogs and their distinguishing features:
Key Observations from Comparative Analysis
Substituent Effects on Physicochemical Properties
Position 4 Modifications :
- The 3-methoxy-4-(2-methylpropoxy)phenyl group in the target compound introduces bulkiness and lipophilicity compared to simpler substituents like 4-methoxyphenyl (molar mass 363.41, ).
- 3,4,5-Trimethoxyphenyl analogs (e.g., ) exhibit higher polarity due to multiple methoxy groups, which may enhance solubility in polar solvents.
Position 5 Modifications :
- The 3-hydroxypropyl chain in the target compound contrasts with pyridinylmethyl () or trifluoromethyl-phenyl () groups, which may confer divergent hydrogen-bonding or electronegativity profiles.
- Aliphatic chains (e.g., propyl in ) generally reduce polarity compared to aromatic substituents.
Spectroscopic and Analytical Data
- Mass Spectrometry : The target compound’s analogs show distinct m/z values (e.g., 420.1573 for , 394.2122 for ), consistent with their molecular weights.
- Melting Points : Analogs with aromatic substituents (e.g., 205–207°C for ) generally exhibit higher melting points than aliphatic variants, reflecting crystallinity differences.
Structure-Activity Relationship (SAR) Insights
While explicit bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
Hydroxy and Methoxy Groups : These may enhance binding to targets like kinases or GPCRs via hydrogen bonding, as seen in other pyrrolo-pyrazolones .
Bulkier Substituents : The 2-methylpropoxy group in the target compound could improve metabolic stability compared to smaller alkoxy groups .
Trifluoromethyl Groups : Analogs with this group (e.g., ) may exhibit enhanced lipophilicity and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
